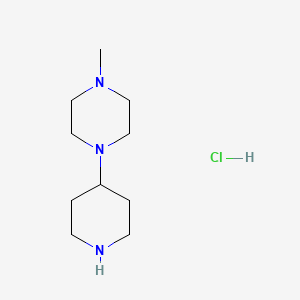

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride

Vue d'ensemble

Description

1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride (CAS# 436099-90-0) is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . It is used both as a reagent and building block in several synthetic applications .

Synthesis Analysis

The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine involves the use of 1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid. These are added to a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane at 0° C., and the resulting mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis

The molecular formula of 1-Methyl-4-(piperidin-4-yl)piperazine is C10H21N3 . The InChI Code is 1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 .Chemical Reactions Analysis

1-Methyl-4-(piperidin-4-yl)piperazine is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . It is also used as an excellent catalyst for many condensation reactions .Physical And Chemical Properties Analysis

The molecular weight of 1-Methyl-4-(piperidin-4-yl)piperazine is 183.3 g/mol . It is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride: is widely used as a building block in the synthesis of pharmaceutical compounds . Its piperazine core is a common motif in many drugs, and its modification through various chemical reactions can lead to the development of new therapeutic agents.

Catalyst in Condensation Reactions

This compound serves as an excellent catalyst for condensation reactions . Its ability to facilitate the joining of two molecules through the elimination of a smaller molecule (like water) is crucial in forming complex organic structures, which are often needed in drug design and synthesis.

Intermediate in Organic Synthesis

As an intermediate in organic synthesis, 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is used to prepare more complex molecular entities . Its reactive sites allow for further functionalization, making it a versatile precursor in the synthesis of a wide range of organic compounds.

Reagent in Synthetic Applications

The compound is employed as a reagent in several synthetic applications, particularly in the pharmaceutical industry . It can be used to introduce the piperazine moiety into larger molecules, which is a structural component found in many drugs.

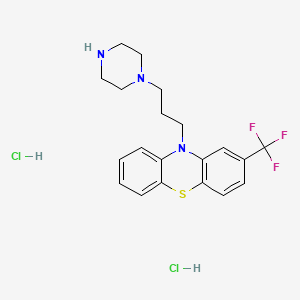

Development of CNS Drugs

Due to the presence of the piperazine ring, this compound is explored for the development of central nervous system (CNS) drugs . Piperazine derivatives are known to cross the blood-brain barrier, making them suitable candidates for targeting neurological disorders.

Research in Piperidine Derivatives

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride: is also significant in the research of piperidine derivatives, which are important in medicinal chemistry . These derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry.

Biological Activity Studies

The compound is used in studies exploring biological activity, particularly in the context of pharmacological applications . Its structural features make it an interesting candidate for the discovery and biological evaluation of potential drugs.

Hydrogenation and Cyclization Reactions

In synthetic chemistry, 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is involved in hydrogenation and cyclization reactions . These reactions are fundamental in creating cyclic compounds, which are often more stable and can exhibit unique biological activities.

Mécanisme D'action

Target of Action

It is used as a reagent in the preparation of wee1 inhibitors , suggesting that it may interact with the Wee1 kinase, a crucial regulator of cell cycle progression.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, it is recommended to store the compound in an inert atmosphere at room temperature . It is also noted to be air sensitive and hygroscopic , indicating that exposure to air and moisture could potentially affect its stability and efficacy.

Safety and Hazards

1-Methyl-4-(piperidin-4-yl)piperazine is classified as a skin irritant (Category 2), serious eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to wear eye protection/face protection. If it comes in contact with skin or eyes, wash with plenty of water and seek medical attention immediately .

Propriétés

IUPAC Name |

1-methyl-4-piperidin-4-ylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3.ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;/h10-11H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXOQCRWOVUFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1219979-73-3 | |

| Record name | Piperazine, 1-methyl-4-(4-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

219.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride | |

CAS RN |

436099-90-0 | |

| Record name | Piperazine, 1-methyl-4-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436099-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419139.png)

![4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B1419150.png)

![1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine](/img/structure/B1419151.png)

amino]-acetic acid](/img/structure/B1419156.png)